molecular formula C7H4Br4 B12091540 Benzene, 1,3-dibromo-5-(dibromomethyl)- CAS No. 256386-08-0

Benzene, 1,3-dibromo-5-(dibromomethyl)-

Cat. No.: B12091540
CAS No.: 256386-08-0
M. Wt: 407.72 g/mol
InChI Key: RSEIBRXOGNRYGP-UHFFFAOYSA-N
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Description

Chemical Name: Benzene, 1,3-dibromo-5-(dibromomethyl)-
Molecular Formula: C₇H₄Br₄
Molecular Weight: 407.723 g/mol
CAS Number: 256386-08-0
Key Properties:

  • Density: 2.467 g/cm³
  • Boiling Point: 347.5°C (760 mmHg)
  • LogP: 5.00 (indicative of high lipophilicity)
  • Vapor Pressure: 0.000107 mmHg at 25°C
    Applications: Primarily used as a precursor in synthesizing brominated aromatic derivatives, including flame retardants and bioactive molecules. Its structure enables further functionalization via nucleophilic substitution or coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256386-08-0

Molecular Formula

C7H4Br4

Molecular Weight

407.72 g/mol

IUPAC Name

1,3-dibromo-5-(dibromomethyl)benzene

InChI

InChI=1S/C7H4Br4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H

InChI Key

RSEIBRXOGNRYGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(Br)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via sequential bromination of the methyl group at the 5-position. Initial attack by Br⁺ generated in situ by the interaction of Br₂ and Fe leads to the formation of a bromomethylene intermediate. A second equivalent of Br₂ further substitutes the remaining hydrogen atoms on the methyl group, yielding the dibromomethyl moiety. Typical conditions involve refluxing in carbon tetrachloride (CCl₄) for 12–24 hours, with stoichiometric control to prevent over-bromination of the aromatic ring.

Yield Optimization

Yields are highly dependent on the molar ratio of Br₂ to the starting material. A 2:1 ratio of Br₂ to 1,3-dibromo-5-methylbenzene achieves optimal conversion, with excess bromine leading to side products such as ring-brominated derivatives. Isolated yields under these conditions range from 70% to 85%, as inferred from analogous syntheses of bis(bromomethyl) aromatic compounds.

Radical Bromination with N-Bromosuccinimide (NBS)

An alternative method employs N-bromosuccinimide (NBS) in conjunction with a radical initiator such as benzoyl peroxide (BPO). This approach avoids the use of hazardous elemental bromine and enhances selectivity for the methyl group.

Radical Initiation and Selectivity

Under reflux in CCl₄, BPO decomposes to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of 1,3-dibromo-5-methylbenzene. The resulting methyl radical reacts with NBS to form a brominated intermediate. Repeated abstraction and bromination steps yield the dibromomethyl group. This method reduces the risk of ring bromination, achieving yields of 75–78%.

Solvent and Temperature Effects

Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) improve solubility and reaction homogeneity. However, elevated temperatures (>100°C) in DMF may lead to side reactions, necessitating careful temperature control.

Stepwise Bromination Approach

For precursors lacking pre-installed bromine atoms, a stepwise strategy is employed. This involves initial bromination of the aromatic ring followed by methyl group functionalization.

Aromatic Ring Bromination

Starting with 5-methyl-1,3-dibromobenzene, bromine is introduced at the 1- and 3-positions using FeBr₃ as a catalyst. This step typically achieves >90% conversion, with the methyl group remaining intact due to its lower reactivity under these conditions.

Methyl Group Bromination

The intermediate 1,3-dibromo-5-methylbenzene undergoes further bromination via the methods described in Sections 1 or 2. This two-step process isolates the challenges of regioselective ring bromination from methyl group functionalization, culminating in an overall yield of 65–75%.

Halogen Exchange and Metathesis Reactions

While less common, halogen exchange reactions offer a niche route to the target compound. For example, treatment of 1,3-dibromo-5-(dichloromethyl)benzene with hydrogen bromide (HBr) in the presence of a Lewis acid replaces chlorine atoms with bromine. However, this method is hampered by incomplete conversion and competing side reactions, limiting its practical utility.

Analytical Characterization and Challenges

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the dibromomethyl group (δ 6.8–7.2 ppm in ¹H NMR) and aromatic protons. Mass spectrometry (MS) reveals a molecular ion peak at m/z 407.72, consistent with the molecular formula C₇H₄Br₄.

Synthetic Challenges

Key challenges include:

  • Regioselectivity : Competing bromination of the aromatic ring necessitates precise stoichiometry and catalytic control.

  • Purification : The compound’s high molecular weight and halogen content complicate chromatographic separation, often requiring recrystallization from nonpolar solvents .

Scientific Research Applications

Chemical Properties and Structure

Benzene, 1,3-dibromo-5-(dibromomethyl)- has the molecular formula C7H4Br4C_7H_4Br_4 and a molecular weight of approximately 407.72 g/mol. The compound features bromine atoms that significantly influence its reactivity, making it an important intermediate in various chemical reactions.

Organic Synthesis

Reagent in Synthesis : The compound serves as a versatile reagent in organic synthesis. Its dibromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes it valuable in the synthesis of more complex organic molecules.

Case Study: Synthesis of Tris(dibromomethyl)benzene : Research has demonstrated that Benzene, 1,3-dibromo-5-(dibromomethyl)- can be utilized to synthesize 1,3,5-tris(dibromomethyl)benzene. This compound is notable for its application in further chemical transformations and material science .

Material Science

Polymer Chemistry : The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers. For instance, it can be covalently linked to polybenzimidazole to create proton exchange membranes (PEMs) used in fuel cells. This application highlights its significance in energy-related technologies .

Case Study: Fuel Cell Applications : In a study focusing on fuel cell technology, the incorporation of Benzene, 1,3-dibromo-5-(dibromomethyl)- into polymer structures enhanced the performance of PEMs due to improved conductivity and stability under operational conditions .

Mechanism of Action

The mechanism of action of Benzene, 1,3-dibromo-5-(dibromomethyl)- involves its reactivity towards nucleophiles and oxidizing agents. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Compounds with Brominated Methyl Substituents

1,3-Dibromo-5-(Bromomethyl)benzene
  • Formula : C₇H₅Br₃
  • Molecular Weight : 330.83 g/mol
  • CAS : MFCD00052415
  • Key Difference : Contains a single bromine atom on the methyl group, reducing steric bulk compared to the target compound. Likely less reactive in substitution reactions due to fewer bromine atoms .
1,3,5-Tris(Dibromomethyl)benzene
  • Formula : C₉H₆Br₆
  • Molecular Weight : 545.68 g/mol
  • Key Difference: Three dibromomethyl groups enhance steric hindrance and thermal stability. Crystallizes in a hexagonal space group, suggesting distinct packing behavior. Notably challenging to synthesize, limiting its applications despite utility in polymer chemistry .

Halogen-Substituted Derivatives

1,3-Dibromo-5-Chlorobenzene
  • Formula : C₆H₃Br₂Cl
  • Molecular Weight : 270.35 g/mol
  • CAS : 14862-52-3
  • Key Difference : Chlorine substitution reduces molecular weight and alters electronic properties. The electronegative chlorine may direct electrophilic substitution differently compared to bromine .
1,3-Dibromo-5-Fluorobenzene
  • Formula : C₆H₃Br₂F
  • Molecular Weight : 253.90 g/mol
  • CAS : 1435-51-4
  • Key Difference : Fluorine’s strong electron-withdrawing effect increases ring deactivation, reducing reactivity in electrophilic aromatic substitution compared to the target compound .

Functionalized Derivatives with Electron-Withdrawing Groups

1,3-Dibromo-5-(Trifluoromethyl)benzene
  • Formula : C₇H₃Br₂F₃
  • Molecular Weight : 315.91 g/mol
  • CAS : 401-84-3
  • Key Difference : The trifluoromethyl group enhances thermal stability and resistance to oxidation. Used in agrochemicals and pharmaceuticals due to its metabolic stability .
1,3-Bis(Bromomethyl)-5-Nitrobenzene
  • Formula: C₈H₇Br₂NO₂
  • Molecular Weight : 333.96 g/mol
  • CAS : 51760-20-4
  • Key Difference : The nitro group strongly deactivates the ring, directing reactions to meta positions. Applications include explosives and dye intermediates .

Silicon-Containing Derivatives

3,5-Dibromo-1-Trimethylsilylbenzene
  • Formula : C₉H₁₂Br₂Si
  • Molecular Weight : 316.09 g/mol
  • CAS : 17878-23-8
  • Key Difference: The trimethylsilyl group provides steric protection and stabilizes carbocations in Friedel-Crafts reactions. Used in organometallic synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference IDs
1,3-Dibromo-5-(Dibromomethyl)benzene C₇H₄Br₄ 407.72 2 Br (ring), 2 Br (methyl) Flame retardants, precursors
1,3-Dibromo-5-(Bromomethyl)benzene C₇H₅Br₃ 330.83 2 Br (ring), 1 Br (methyl) Intermediate in organic synthesis
1,3-Dibromo-5-Chlorobenzene C₆H₃Br₂Cl 270.35 2 Br (ring), 1 Cl (ring) Pharmaceuticals
1,3-Dibromo-5-Fluorobenzene C₆H₃Br₂F 253.90 2 Br (ring), 1 F (ring) Agrochemicals
1,3-Dibromo-5-(Trifluoromethyl)benzene C₇H₃Br₂F₃ 315.91 2 Br (ring), CF₃ (ring) High-stability polymers
3,5-Dibromo-1-Trimethylsilylbenzene C₉H₁₂Br₂Si 316.09 2 Br (ring), Si(CH₃)₃ (ring) Organometallic catalysts

Biological Activity

Benzene, 1,3-dibromo-5-(dibromomethyl)- (CAS No. 256386-08-0) is a brominated aromatic compound characterized by its significant reactivity due to the presence of multiple bromine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental studies, due to its biological activity and potential applications.

PropertyValue
Molecular Formula C7H4Br4
Molecular Weight 407.72 g/mol
IUPAC Name 1,3-dibromo-5-(dibromomethyl)benzene
InChI Key RSEIBRXOGNRYGP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Br)Br)C(Br)Br

The biological activity of Benzene, 1,3-dibromo-5-(dibromomethyl)- is primarily attributed to its reactivity towards nucleophiles and oxidizing agents. The multiple bromine substituents enhance its electrophilic character, making it a suitable candidate for various chemical reactions. These reactions can lead to the formation of biologically relevant intermediates that may exhibit antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has indicated that brominated compounds often possess significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. In particular, derivatives of dibromomethyl compounds have been evaluated for their efficacy against Gram-positive and Gram-negative pathogens.

  • Case Study : A study focused on the synthesis of brominated derivatives demonstrated their potential as dual inhibitors of ribonucleotide reductase (RNR) and tyrosinase, enzymes implicated in cancer progression and melanin production, respectively. Molecular docking studies suggested favorable binding interactions with these targets, indicating potential therapeutic applications against malignancies .

Cytotoxicity

Cytotoxic effects have also been observed in several studies involving dibromomethyl compounds. The mechanisms typically involve the disruption of cellular processes leading to apoptosis in cancer cells.

  • Research Findings : In vitro assays have reported that certain dibromomethyl derivatives exhibit cytotoxicity against various cancer cell lines. These findings suggest that such compounds could be further explored as potential anticancer agents .

Environmental Impact

Benzene, 1,3-dibromo-5-(dibromomethyl)- is also studied in the context of environmental chemistry due to its use in flame retardants and other industrial applications. The persistence and bioaccumulation potential of brominated compounds raise concerns regarding their ecological impact.

  • Environmental Studies : Research indicates that exposure to brominated flame retardants can lead to adverse health effects in humans and wildlife. Monitoring studies have shown detectable levels of these compounds in human tissues and the environment, necessitating further investigation into their long-term effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzene, 1,3-dibromo-5-(dibromomethyl)-, it is essential to compare it with related brominated compounds:

CompoundStructure CharacteristicsBiological Activity
Benzene, 1,3-dibromo-Two bromine atoms at positions 1 and 3Moderate antimicrobial properties
Benzene, 1,4-dibromo-Bromine atoms at positions 1 and 4Lower cytotoxicity compared to dibromomethyl derivatives
Benzene (dibromomethyl)-Contains a dibromomethyl groupExhibits significant cytotoxic effects

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1,3-dibromo-5-(dibromomethyl)benzene, and how are they determined experimentally?

  • Methodological Answer : The compound features a benzene ring with bromine substituents at the 1 and 3 positions and a dibromomethyl group at the 5 position. Structural parameters (e.g., C–Br bond length, Br–C–Br angles) can be determined via X-ray crystallography. For example, in structurally similar brominated benzenes, C–Br bond lengths average ~1.94 Å, and Br–C–Br angles are ~108.7° . Single-crystal diffraction data refinement using programs like SHELXL is critical for resolving torsional angles and verifying substitution patterns .

Q. What synthetic routes are commonly employed to prepare 1,3-dibromo-5-(dibromomethyl)benzene?

  • Methodological Answer : Synthesis typically involves bromination of methyl-substituted benzene precursors. For example:

  • Step 1 : Bromination of 5-methyl-1,3-dibromobenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the dibromomethyl group.
  • Step 2 : Purification via column chromatography with hexane/dichloromethane gradients. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-bromination .
  • Validation : Confirm purity via GC-MS (retention time matching) and 1^1H/13^{13}C-NMR to distinguish between mono- and di-substituted products .

Q. How is the purity and molecular identity of this compound verified in laboratory settings?

  • Methodological Answer :

  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., expected [M]+^+ peak at m/z 327.8 for C7_7H4_4Br4_4) .
  • NMR Spectroscopy : 1^1H-NMR shows absence of protons on the dibromomethyl group, while 13^{13}C-NMR confirms quaternary carbon signals at ~40 ppm (C-Br2_2) .
  • Elemental Analysis : Match experimental vs. theoretical C/Br ratios (e.g., 25.7% C, 73.2% Br for C7_7H4_4Br4_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated aromatic compounds?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from differences in refinement software (e.g., SHELXL vs. Olex2) or experimental resolution. Strategies include:

  • Cross-validating data with high-resolution (<1.0 Å) structures.
  • Applying Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .
  • Comparing thermal displacement parameters (B-factors) to identify disordered bromine atoms .

Q. What computational methods are suitable for predicting the reactivity of 1,3-dibromo-5-(dibromomethyl)benzene in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the dibromomethyl group may deactivate the ring, directing electrophiles to the para position relative to bromine.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (bromine substituents) to predict regioselectivity .
  • Transition State Modeling : Use Gaussian or ORCA to simulate activation energies for bromine displacement reactions .

Q. What strategies optimize reaction yields when using this compound as a precursor in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or NiCl2_2(dppp) for Suzuki-Miyaura couplings. For Stille couplings, employ CuI as an additive to suppress protodebromination .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility, while microwave-assisted heating reduces reaction time.
  • Protecting Groups : Temporarily silylate reactive sites (e.g., using TMSCl) to prevent unwanted side reactions .
  • Yield Monitoring : Track intermediates via TLC (silica GF254) with UV visualization at 254 nm .

Safety and Environmental Considerations

Q. What precautions are necessary when handling 1,3-dibromo-5-(dibromomethyl)benzene due to its potential environmental and health impacts?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Avoid incineration, which may release toxic HBr gas .
  • Ecotoxicity Mitigation : Screen for bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .

Applications in Advanced Materials

Q. How is this compound utilized in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : The dibromomethyl group serves as a ligand precursor. For example:

  • Step 1 : React with pyrazole derivatives to form bis(pyrazolyl) linkers.
  • Step 2 : Coordinate with Zn(NO3_3)2_2 or Cu(OAc)2_2 under solvothermal conditions to form porous frameworks.
  • Characterization : Analyze MOF topology via PXRD and BET surface area measurements .

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